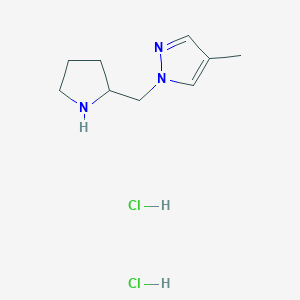![molecular formula C22H20FN5O B2698051 2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile CAS No. 2380084-05-7](/img/structure/B2698051.png)
2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile is a sophisticated chemical compound with a unique structure. This compound comprises multiple rings and functional groups, which gives it distinctive properties and potential applications in various scientific fields. It’s known for its implications in chemical, biological, and medicinal research due to its complex interactions at the molecular level.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as an intermediate for synthesizing more complex molecules, particularly in the development of novel organic compounds. Biology: It’s used in biological studies to understand its interaction with biological macromolecules, helping in the study of enzyme inhibition, receptor binding, and more. Medicine: Due to its complex structure, it holds potential for developing pharmaceutical agents targeting specific biological pathways. Its fluorophenyl group is particularly significant in drug design for enhancing metabolic stability and binding affinity. Industry: In the industry, this compound may find applications in creating materials with specific properties, such as advanced polymers or catalysts in chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile typically involves multi-step organic reactions. The process may start with the formation of the 4-fluorophenyl-pyridazinone through cyclization reactions, followed by the formation of the piperidine ring system. The incorporation of the pyridine-4-carbonitrile moiety often involves nucleophilic substitution reactions. Industrial Production Methods: Industrially, this compound's production would require optimized reaction conditions to maximize yield and minimize impurities. This involves precise control of temperature, pH, and the use of high-purity reagents. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes: 2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile is prone to undergo various chemical reactions due to its complex structure. These include:
Oxidation
Introduction of oxygen atoms, potentially altering functional groups such as transforming the piperidine ring.
Reduction
Reducing agents could potentially target specific functionalities like the pyridazinone group.
Substitution
Both nucleophilic and electrophilic substitution reactions can modify the aromatic rings. Common Reagents and Conditions: Reagents like sodium borohydride for reductions, hydrogen peroxide for oxidations, and halogenating agents for substitution reactions are typically used. Conditions such as mild heating, use of catalysts, and controlling the solvent environment are critical. Major Products Formed: Depending on the reactions, products may include modified versions of the original compound with alterations in the functional groups, leading to derivatives with potentially enhanced or varied properties.
Wirkmechanismus
The mechanism of action of 2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile involves its ability to interact with specific molecular targets such as enzymes or receptors. The compound’s fluorophenyl and pyridazinone groups likely play crucial roles in binding interactions, altering the function or activity of the target molecule. This interaction could inhibit or activate the target, leading to downstream effects on biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, 2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile stands out due to its unique combination of a fluorophenyl group with a pyridazinone core. Similar compounds might include:
2-[4-[[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile
2-[4-[[3-(4-Methylphenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile These analogs help in drawing comparisons regarding activity, stability, and specificity in scientific research.
So there it is, a detailed breakdown of your compound of interest. Anything else pique your curiosity?
Eigenschaften
IUPAC Name |
2-[4-[[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O/c23-19-3-1-18(2-4-19)20-5-6-22(29)28(26-20)15-16-8-11-27(12-9-16)21-13-17(14-24)7-10-25-21/h1-7,10,13,16H,8-9,11-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQCPAYZSPBQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C4=NC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-cyclopropanecarbonyl-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine](/img/structure/B2697971.png)
![2-(4-chlorobenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2697972.png)
![6-(3-Nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B2697973.png)
![2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2697977.png)


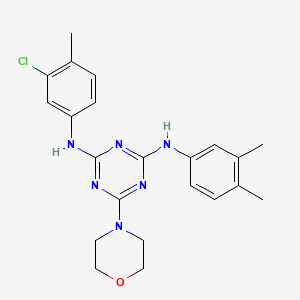
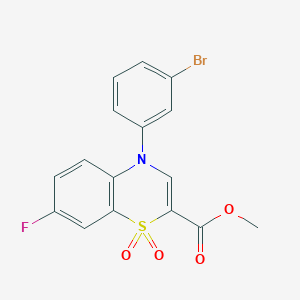
![(2-hydroxy-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid](/img/structure/B2697983.png)
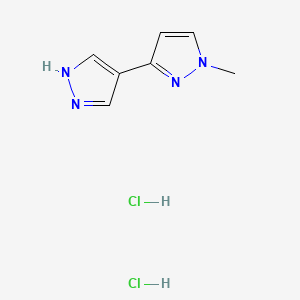
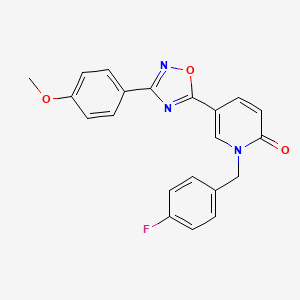

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2697988.png)
